molecular formula C28H58 B14464558 Tricosane, 2,6,10,14,18-pentamethyl CAS No. 66519-78-6

Tricosane, 2,6,10,14,18-pentamethyl

Cat. No.: B14464558
CAS No.: 66519-78-6
M. Wt: 394.8 g/mol
InChI Key: HVOSWHGKDMEVNU-UHFFFAOYSA-N
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Description

Tricosane, 2,6,10,14,18-pentamethyl is a hydrocarbon compound with the molecular formula C28H58 and a molecular weight of 394.7601 g/mol It is a branched alkane, characterized by the presence of five methyl groups attached to the tricosane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tricosane, 2,6,10,14,18-pentamethyl typically involves the alkylation of a suitable tricosane precursor with methylating agents. One common method is the Friedel-Crafts alkylation, where tricosane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C to ensure optimal yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Tricosane, 2,6,10,14,18-pentamethyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tricosane, 2,6,10,14,18-pentamethyl has several scientific research applications, including:

    Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.

    Biology: Investigated for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to form stable complexes with various drugs.

    Industry: Utilized as a lubricant additive and in the formulation of specialty waxes and coatings.

Mechanism of Action

The mechanism of action of tricosane, 2,6,10,14,18-pentamethyl involves its interaction with molecular targets through hydrophobic interactions. In biological systems, it can integrate into lipid membranes, affecting membrane fluidity and permeability. In chemical reactions, its branched structure influences its reactivity and selectivity, allowing for specific transformations under controlled conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tricosane, 2,6,10,14,18-pentamethyl is unique due to its specific branching pattern and the presence of five methyl groups, which confer distinct physical and chemical properties. Its higher molecular weight and branched structure make it suitable for specialized applications in various fields, distinguishing it from other similar compounds .

Properties

CAS No.

66519-78-6

Molecular Formula

C28H58

Molecular Weight

394.8 g/mol

IUPAC Name

2,6,10,14,18-pentamethyltricosane

InChI

InChI=1S/C28H58/c1-8-9-10-16-25(4)18-12-20-27(6)22-14-23-28(7)21-13-19-26(5)17-11-15-24(2)3/h24-28H,8-23H2,1-7H3

InChI Key

HVOSWHGKDMEVNU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)C

Origin of Product

United States

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